{4-[(2-Methoxyphenyl)methyl]oxan-4-yl}methanamine
CAS No.: 1275858-83-7
Cat. No.: VC4735082
Molecular Formula: C14H21NO2
Molecular Weight: 235.327
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1275858-83-7 |
|---|---|
| Molecular Formula | C14H21NO2 |
| Molecular Weight | 235.327 |
| IUPAC Name | [4-[(2-methoxyphenyl)methyl]oxan-4-yl]methanamine |
| Standard InChI | InChI=1S/C14H21NO2/c1-16-13-5-3-2-4-12(13)10-14(11-15)6-8-17-9-7-14/h2-5H,6-11,15H2,1H3 |
| Standard InChI Key | MOGMNLTWBKPRDR-UHFFFAOYSA-N |
| SMILES | COC1=CC=CC=C1CC2(CCOCC2)CN |
Introduction
The compound {4-[(2-Methoxyphenyl)methyl]oxan-4-yl}methanamine is an organic molecule with the molecular formula C14H21NO2 and a molecular weight of 235.32 g/mol. It is also known by synonyms such as (4-(2-Methoxybenzyl)tetrahydro-2H-pyran-4-yl)methanamine and AKOS006142986 . This compound belongs to a class of molecules that feature a tetrahydropyran ring substituted with a methoxybenzyl group and an amine functional group.
Structural Features
The structure of {4-[(2-Methoxyphenyl)methyl]oxan-4-yl}methanamine consists of:
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A tetrahydropyran ring (a six-membered oxygen-containing heterocyclic ring).
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A 2-methoxybenzyl group attached to the fourth carbon of the tetrahydropyran.
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A primary amine group (-CH2NH2) also attached to the fourth carbon of the tetrahydropyran.
The compound's IUPAC name is [4-[(2-methoxyphenyl)methyl]oxan-4-yl]methanamine, and its SMILES notation is COC1=CC=CC=C1CC2(CCOCC2)CN . Below is a table summarizing its key identifiers:
| Property | Value |
|---|---|
| Molecular Formula | C14H21NO2 |
| Molecular Weight | 235.32 g/mol |
| InChIKey | MOGMNLTWBKPRDR-UHFFFAOYSA-N |
| Synonyms | (4-(2-Methoxybenzyl)tetrahydro-2H-pyran-4-yl)methanamine |
| PubChem CID | 55130637 |
Synthesis
The synthesis of {4-[(2-Methoxyphenyl)methyl]oxan-4-yl}methanamine involves:
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Functionalization of a tetrahydropyran derivative.
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Introduction of the methoxybenzyl group via nucleophilic substitution or related reactions.
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Addition of an amine group through reductive amination or similar methods.
Detailed synthetic routes are not explicitly available in the provided data but can be inferred based on similar compounds .
Applications
Although specific applications for this compound are not detailed in current literature, its structural framework suggests potential in:
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Pharmaceuticals: The compound's amine group and aromatic substituent make it a candidate for drug discovery, particularly as intermediates for bioactive molecules.
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Material Science: Its heterocyclic structure could be useful in designing functional materials.
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Organic Synthesis: It may serve as a building block for synthesizing more complex molecules.
Research Findings
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